

Tivozanib combination therapy mFOLFOX6 colorectal cancer

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Compound Focus: Tivozanib

CAS No.: 475108-18-0

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Clinical Trial Background and Rationale

Tivozanib is an oral, potent, and selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 [1]. As angiogenesis is a critical process for tumor growth and metastasis, inhibiting VEGF signaling presents a validated therapeutic strategy.

Preclinical studies indicated that **tivozanib** had antitumor activity that was additive to 5-fluorouracil (a component of mFOLFOX6) [2] [1]. A subsequent Phase Ib study in patients with advanced gastrointestinal malignancies established the safety and recommended phase II dose of **tivozanib** in combination with mFOLFOX6, demonstrating encouraging antineoplastic activity that warranted further exploration in mCRC [2] [1].

Summary of Clinical Findings

The key quantitative outcomes from the Phase Ib and Phase II trials are summarized in the tables below.

Table 1: Efficacy Outcomes from Clinical Trials

Study Endpoint	Phase Ib Trial (Tivozanib + mFOLFOX6) [2]	Phase II BATON-CRC Trial (Tivozanib + mFOLFOX6) [3]	Phase II BATON-CRC Trial (Bevacizumab + mFOLFOX6) [3]
Patient Population	Advanced Gastrointestinal Malignancies	Previously Untreated Metastatic Colorectal Cancer	Previously Untreated Metastatic Colorectal Cancer
Recommended Dose	Tivozanib 1.5 mg daily (21 days on/7 days off) + mFOLFOX6	Tivozanib 1.5 mg daily (21 days on/7 days off) + mFOLFOX6	Bevacizumab 5 mg/kg IV every 2 weeks + mFOLFOX6
Primary Endpoint	Safety, MTD	Progression-Free Survival (PFS)	Progression-Free Survival (PFS)
Median PFS	Not Reported	9.4 months	10.7 months
Hazard Ratio (HR)	Not Applicable	1.091 (CI: 0.693-1.718)	--
Overall Response Rate	1 Complete Response; 10 Partial Responses	Comparable to control arm	Comparable to tivozanib arm

Table 2: Safety and Tolerability Profile

Parameter	Phase Ib Trial (Tivozanib + mFOLFOX6) [2] [1]	Phase II BATON-CRC Trial (Tivozanib + mFOLFOX6) [3]
Maximum Tolerated Dose (MTD)	Confirmed as 1.5 mg daily	--
Most Common Adverse Events	Hypertension, Fatigue, Neutropenia, Elevated transaminases	Consistent with known safety profile of tivozanib and mFOLFOX6
Dose-Limiting Toxicities (DLTs)	Grade 3/4 transaminase elevation (0.5 mg cohort); Grade 3 dizziness (1.5 mg cohort)	Tolerable, with AEs comparable to bevacizumab/mFOLFOX6

Parameter	Phase Ib Trial (Tivozanib + mFOLFOX6) [2] [1]	Phase II BATON-CRC Trial (Tivozanib + mFOLFOX6) [3]
Notable	No pharmacokinetic interactions observed between tivozanib and mFOLFOX6	--

Experimental Protocols for Clinical Evaluation

For researchers designing clinical or translational studies, the following methodologies detail the key elements from the published trials.

Clinical Trial Dosing and Schedule

The Phase II BATON-CRC trial employed the following protocol for the investigational arm [3]:

- **Tivozanib:** 1.5 mg, administered orally once daily for 21 days, followed by a 7-day break, repeating every 28-day cycle.
- **mFOLFOX6 regimen:** Administered every 2 weeks (on Day 1 of each 2-week period within the 28-day cycle). The standard mFOLFOX6 regimen consists of:
 - **Oxaliplatin:** 85 mg/m² IV over 2 hours.
 - **Leucovorin:** 400 mg/m² IV over 2 hours (concurrent with oxaliplatin).
 - **5-Fluorouracil (5-FU):** 400 mg/m² IV bolus on Day 1, followed by 2400 mg/m² continuous IV infusion over 46 hours.

Patient Eligibility Criteria (BATON-CRC Trial Summary)

The key inclusion and exclusion criteria from the Phase II trial are outlined below [4].

- **Key Inclusion Criteria:**
 - Histologically or cytologically confirmed mCRC.
 - No prior systemic chemotherapy for advanced disease.
 - Adjuvant fluorouracil-based therapy allowed if completed >6 months prior.
 - At least one measurable lesion per RECIST v1.1.
 - ECOG performance status of 0 or 1.

- Adequate bone marrow, liver, and renal function.
- **Key Exclusion Criteria:**
 - Prior VEGF-directed therapy.
 - Uncontrolled hypertension.
 - Significant cardiovascular disease within 6 months.
 - Symptomatic peripheral neuropathy.

Biomarker Analysis Workflow

A post-hoc analysis from the BATON-CRC trial explored Neuropilin-1 (NRP-1) as a potential predictive biomarker [3]. The general workflow for such an analysis is as follows:

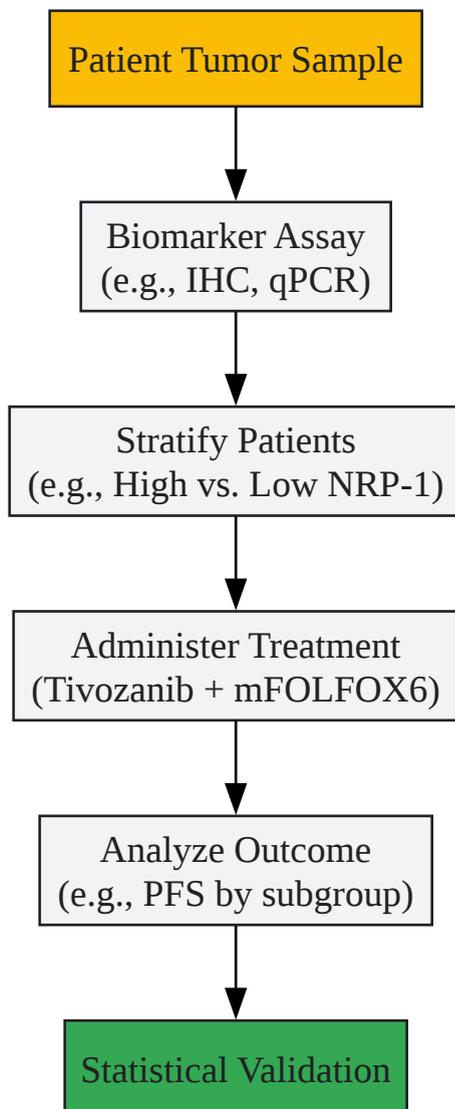


Figure 1: Workflow for Biomarker Analysis

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Interpretation and Research Implications

- **Clinical Conclusion:** The combination of **tivozanib** and mFOLFOX6, while feasible and safe, did not achieve its primary endpoint of demonstrating superior PFS compared to the standard bevacizumab and mFOLFOX6 regimen in treatment-naïve mCRC patients [3]. This led to the discontinuation of the clinical development of **tivozanib** for this specific indication and treatment line.
- **Safety Considerations:** The combination regimen showed a manageable safety profile. The most notable adverse events were consistent with the known toxicities of the individual drugs: hypertension (associated with **tivozanib**/VEGF inhibition) and neutropenia and peripheral neuropathy (associated with mFOLFOX6 chemotherapy) [3] [2] [5]. Peripheral neuropathy is a known dose-limiting toxicity of oxaliplatin, and its incidence correlates with the cumulative dose [5].
- **Translational Research Value:** The post-hoc finding that patients with low levels of the biomarker Neuropilin-1 (NRP-1) may have derived greater benefit from **tivozanib** is a hypothesis-generating result [3]. It underscores the importance of incorporating biomarker analyses in future trials of anti-angiogenic agents to identify patient subgroups most likely to respond. The general principle of drug sequencing, as explored with other biologics like cetuximab [6], also remains an area of scientific interest for optimizing combination therapies.

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To cite this document: Smolecule. [Tivozanib combination therapy mFOLFOX6 colorectal cancer]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548162#tivozanib-combination-therapy-mfolfox6-colorectal-cancer]

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